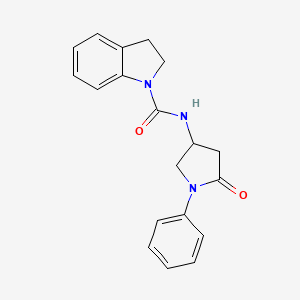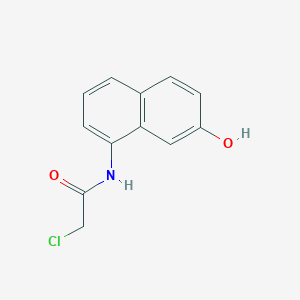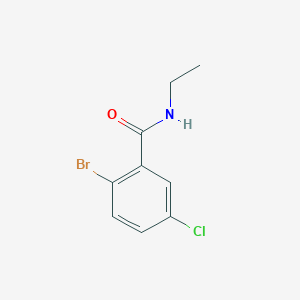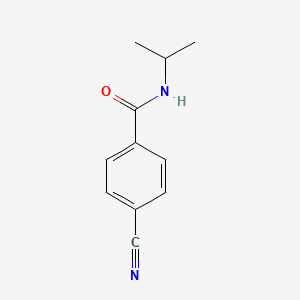![molecular formula C13H17NO2 B7458409 [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone, also known as HMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMP is a derivative of the popular drug, methamphetamine, and has been found to have unique properties that make it useful in various laboratory experiments.
作用機序
The mechanism of action of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the inhibition of dopamine transporters in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction. By inhibiting dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure.
Biochemical and Physiological Effects:
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects on the body. In addition to its effects on dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to increase the levels of other neurotransmitters such as norepinephrine and serotonin. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
実験室実験の利点と制限
One of the main advantages of using [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in laboratory experiments is its potency as a dopamine transporter inhibitor. This makes it useful in studying the effects of dopamine on the brain and in developing new treatments for addiction. However, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone also has some limitations, including its potential for toxicity and its effects on other neurotransmitters and physiological systems.
将来の方向性
There are many possible future directions for research on [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone. Some potential areas of study include the development of new treatments for addiction, the use of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in studying the effects of dopamine on the brain, and the investigation of the potential neuroprotective effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone and to identify any potential risks associated with its use.
合成法
The synthesis of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the reaction of 4-hydroxyacetophenone and 2-methylpyrrolidine with paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to act as a potent dopamine transporter inhibitor, which makes it useful in studying the effects of dopamine on the brain. Additionally, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used to study the mechanisms underlying drug addiction and to develop new treatments for addiction.
特性
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-8-14(10)13(16)12-6-4-11(9-15)5-7-12/h4-7,10,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZYSVZSRFGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)


![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)




